molecular formula C9H10N2O2 B3051196 1-(4-Nitrophenyl)azetidine CAS No. 31947-44-1

1-(4-Nitrophenyl)azetidine

Cat. No.: B3051196
CAS No.: 31947-44-1
M. Wt: 178.19 g/mol
InChI Key: VMHKWGVWFFLAGN-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the nitrophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)azetidine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(4-Nitrophenyl)azetidine serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its unique structural properties allow for modifications that enhance bioactivity and selectivity against specific biological targets.

Case Studies

  • CNS Drug Discovery : A study highlighted the synthesis of a library of azetidine-based compounds aimed at targeting the central nervous system (CNS). The compounds demonstrated favorable physicochemical properties, making them suitable candidates for lead-like molecules in CNS therapies. The structural diversity achieved through modifications of the azetidine scaffold was crucial for optimizing biological activity and reducing toxicity .
  • MAGL Inhibitors : Research focused on developing azetidine derivatives as inhibitors of monoacylglycerol lipase (MAGL), a target for treating pain and inflammation. The synthesized compounds were evaluated using PET imaging to assess their brain permeability and binding kinetics, showcasing the potential for these azetidine derivatives in therapeutic applications .

Antimicrobial Activity

The compound has been explored for its antibacterial properties, particularly as a scaffold for novel antibiotics.

Research Findings

  • A study synthesized lincomycin derivatives containing azetidine moieties, which exhibited moderate antibacterial activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. These derivatives represent a promising approach to combat antibiotic resistance by leveraging the azetidine structure to enhance efficacy .
  • Another investigation into azetidine-2-one derivatives demonstrated significant antimicrobial and cytotoxic activities, indicating that modifications to the azetidine ring can lead to compounds with potent biological effects .

Biochemical Interactions

This compound interacts with various biomolecules, influencing cellular processes through its biochemical properties.

Cellular Effects

  • Studies have shown that azetidines can alter protein functions involved in critical cellular processes such as DNA repair and gene expression. By inhibiting specific enzymes, these compounds can increase DNA damage and affect cell viability, making them valuable tools in cancer research and therapy .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial processes.

Synthesis and Production

  • The compound is utilized in the production of coatings, adhesives, and sealants due to its reactive nature. Its ability to form covalent bonds enhances the durability and performance of these materials .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)azetidine involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)azetidine is unique due to its combination of the azetidine ring and the nitrophenyl group, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .

Biological Activity

1-(4-Nitrophenyl)azetidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

1. Antimicrobial Activity

Research has demonstrated that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study synthesized a series of azetidin-2-one derivatives and evaluated their antibacterial and antifungal activities. Among these, several compounds showed significant efficacy against various strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.78 to 1.56 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics like Streptomycin and Fluconazole .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundMIC (µg/mL)Activity Type
This compound0.78Antibacterial
Azetidin-2-one derivative A1.56Antifungal
Azetidin-2-one derivative B0.9Antibacterial

2. Anticancer Activity

The anticancer properties of azetidine derivatives have been extensively studied, particularly their effects on breast cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant antiproliferative activity in MCF-7 cells, with IC50 values ranging from 10 to 33 nM. The mechanism of action appears to involve the destabilization of tubulin polymerization, which is crucial for cancer cell division .

Case Study: MCF-7 Cell Line Evaluation

A specific study focused on the antiproliferative effects of synthesized azetidinones on MCF-7 breast cancer cells. The results indicated that compounds with a nitrophenyl substituent showed enhanced activity compared to other derivatives:

  • Compound A : IC50 = 10 nM
  • Compound B : IC50 = 23 nM
  • Compound C : IC50 = 30 nM

These findings suggest that the introduction of nitrophenyl groups may enhance the anticancer efficacy of azetidine derivatives .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, azetidine derivatives have also been evaluated for their anti-inflammatory effects. A study investigated the in vivo anti-inflammatory activity using mouse models, where certain azetidinones demonstrated significant reduction in inflammation markers compared to control groups .

Table 2: Anti-inflammatory Activity Assessment

CompoundDose (mg/kg)Inflammation Reduction (%)
This compound1045%
Azetidinone derivative D2055%
Azetidinone derivative E1550%

Properties

IUPAC Name

1-(4-nitrophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-8(3-5-9)10-6-1-7-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHKWGVWFFLAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343711
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31947-44-1
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Fluoro-4-nitrobenzene (5.0 g, 35.5 mmol) was added to a suspension of azetidine.HCl (3.98 g, 42.55 mmol) and K2CO3 (7.34 g, 53.19 mmol) in EtOH (100 mL) at r.t., and the reaction was stirred at 40° C. overnight. The reaction mixture was filtered and concentrated. The residue was purified by silica gel chromatography (PE:EtOAc=10:1) to give compound 700 mg (11%) of the title compound as a yellow solid. [M+H] Calc'd for C9H10N2O2, 180. Found, 180.
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11%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The title compound was prepared from 4-fluoronitrobenzene and azetidine hydrochloride according to Method AE and was isolated as a yellow solid (69%) after trituration in water, and then in Et2O, δH (DMSO-d6) 8.10-7.99 (2H, m), 6.48-6.35 (2H, m), 4.04 (4H, t, J 7.5 Hz), 2.47-2.31 (2H, m). LCMS (ES+) 178.9 (M+H)+, RT 2.71 minutes (Method 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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